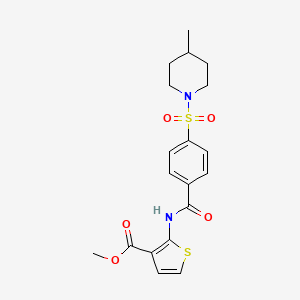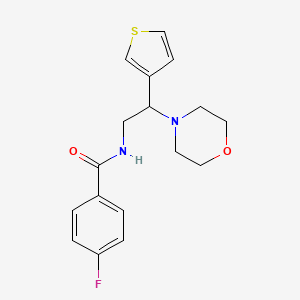
1-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, commonly known as CTU, is a small molecule compound that has gained significant interest in the scientific community due to its potential therapeutic applications. CTU belongs to the class of thiadiazole urea derivatives and has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis Methods
Research into urea derivatives, including 1-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, highlights their significance in various scientific applications due to their versatile chemical structure. Urea derivatives are synthetic compounds with a history of being positive regulators of cell division and differentiation. Their chemical structure allows for cytokinin-like activity, often exceeding that of natural adenine compounds, which makes them valuable in plant biology for in vitro morphogenesis studies (Ricci & Bertoletti, 2009). Additionally, advancements in microwave-assisted synthesis have made the production of thiadiazol-urea derivatives more efficient, indicating a broad potential for tailored chemical synthesis and application in various fields (Li & Chen, 2008).
Biological Activities and Applications
The exploration of 1,3,4-thiadiazol-2-yl urea derivatives has revealed significant potential in medicinal chemistry, particularly in the development of treatments for chronic conditions like myeloid leukemia. Structure-activity relationship (SAR) studies have led to the discovery of compounds within this class that exhibit potent anti-CML activity, with minimal cellular toxicity. This demonstrates the compound's relevance in cancer research, offering a pathway for developing new therapeutic agents (Li et al., 2019). Furthermore, these compounds' ability to modulate PI3K/Akt signaling pathways underscores their potential utility in targeted cancer therapy.
Antimicrobial and Antifungal Properties
Research has also uncovered the antimicrobial and antifungal properties of thiadiazol-urea derivatives, with some compounds showing efficacy against various pathogens. This suggests their potential use as novel agents in combating infectious diseases and in agricultural applications as plant growth regulators and fungicides. The ability of these compounds to inhibit growth in pathogens like Botrytis cinerepers and Dothiorellagregaria at relatively low concentrations highlights their potential utility in developing new antimicrobial and plant-protective agents (Tan Xiao-hong, 2006).
Propiedades
IUPAC Name |
1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS3/c15-10-5-3-9(4-6-10)8-22-14-19-18-13(23-14)17-12(20)16-11-2-1-7-21-11/h1-7H,8H2,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYRJCCCZIDVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)
![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)
![3-Ethyl-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2919609.png)
![N-(3-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2919612.png)

![2-(4-Butoxyphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2919614.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2919616.png)
![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)
